molecular formula C21H18N2O3S B11483998 [1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]methyl thiophene-2-carboxylate

[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]methyl thiophene-2-carboxylate

Cat. No.: B11483998
M. Wt: 378.4 g/mol
InChI Key: WAJOJMZVPDMMAS-UHFFFAOYSA-N
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Description

[1-(2-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]methyl 2-thiophenecarboxylate: is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, a methoxybenzyl group, and a thiophenecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]methyl 2-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the methoxybenzyl group and the thiophenecarboxylate moiety. Common reagents used in these reactions include:

    Benzimidazole formation: This step often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Methoxybenzyl group introduction: This can be achieved through nucleophilic substitution reactions using methoxybenzyl halides.

    Thiophenecarboxylate moiety addition: This step typically involves esterification reactions using thiophenecarboxylic acid and appropriate alcohols or alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(2-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]methyl 2-thiophenecarboxylate: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzimidazole and thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[1-(2-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]methyl 2-thiophenecarboxylate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [1-(2-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]methyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with DNA and enzymes, potentially inhibiting their function. The methoxybenzyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake. The thiophenecarboxylate moiety can participate in various biochemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

[1-(2-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]methyl 2-thiophenecarboxylate: can be compared with other benzimidazole derivatives and thiophene-containing compounds. Similar compounds include:

    Benzimidazole derivatives: Such as 2-aminobenzimidazole and 2-methylbenzimidazole.

    Thiophene-containing compounds: Such as thiophene-2-carboxylic acid and 2-thiophenemethanol.

The uniqueness of [1-(2-methoxybenzyl)-1H-1,3-benzimidazol-2-yl]methyl 2-thiophenecarboxylate lies in its combined structural features, which may confer distinct biological and chemical properties compared to its individual components.

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]methyl thiophene-2-carboxylate

InChI

InChI=1S/C21H18N2O3S/c1-25-18-10-5-2-7-15(18)13-23-17-9-4-3-8-16(17)22-20(23)14-26-21(24)19-11-6-12-27-19/h2-12H,13-14H2,1H3

InChI Key

WAJOJMZVPDMMAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC(=O)C4=CC=CS4

Origin of Product

United States

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